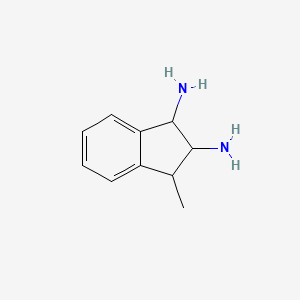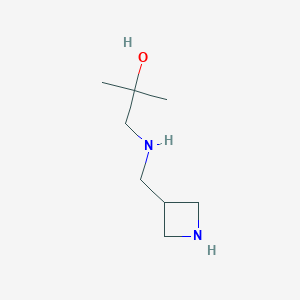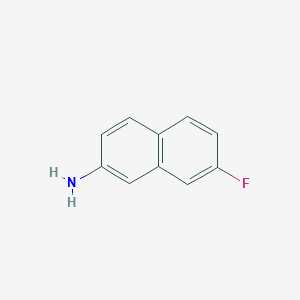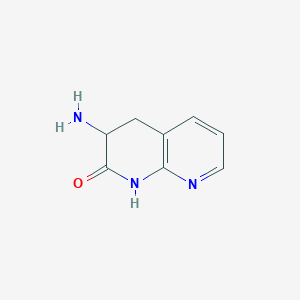
3-Cyclopropoxy-2,2-dimethylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-2,2-dimethylpropanoic acid is an organic compound characterized by a cyclopropyl group attached to an ether oxygen, which is further connected to a 2,2-dimethylpropanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2,2-dimethylpropanoic acid can be achieved through several methods:
Etherification Reaction: Starting with 2,2-dimethylpropanoic acid, the hydroxyl group can be converted to a leaving group (e.g., tosylate), followed by nucleophilic substitution with cyclopropanol to form the ether linkage.
Grignard Reaction: A Grignard reagent derived from cyclopropyl bromide can react with a carbonyl compound, followed by oxidation to introduce the carboxylic acid functionality.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropoxy-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to yield cyclopropanol and 2,2-dimethylpropanoic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the cleavage of the ether bond.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Cyclopropanol and 2,2-dimethylpropanoic acid.
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-2,2-dimethylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in molecular structures, affecting the reactivity and binding affinity of the compound. Pathways involved may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethylpropanoic acid: Lacks the cyclopropoxy group, making it less sterically hindered.
Cyclopropylmethanol: Contains a cyclopropyl group but lacks the carboxylic acid functionality.
Cyclopropylcarboxylic acid: Similar in structure but without the ether linkage.
Uniqueness
3-Cyclopropoxy-2,2-dimethylpropanoic acid is unique due to the presence of both a cyclopropyl group and a 2,2-dimethylpropanoic acid moiety connected via an ether linkage. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C8H14O3 |
|---|---|
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C8H14O3/c1-8(2,7(9)10)5-11-6-3-4-6/h6H,3-5H2,1-2H3,(H,9,10) |
Clave InChI |
IOTQFXOFJRNSQU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COC1CC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11918226.png)

![Spiro[3.5]nonan-2-ylmethanamine](/img/structure/B11918235.png)
![6-Amino-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B11918237.png)

![(1S,5S,6S)-6-Aminospiro[4.4]nonan-1-ol](/img/structure/B11918251.png)

![1-(1H-Imidazo[4,5-b]pyridin-1-yl)ethanone](/img/structure/B11918270.png)

![N,N-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11918278.png)

![5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11918281.png)

